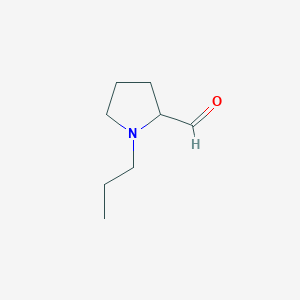

1-Propylpyrrolidine-2-carbaldehyde

Description

Significance of Pyrrolidine (B122466) Scaffolds in Synthetic Chemistry

The pyrrolidine ring is a ubiquitous structural motif found in a multitude of natural products, pharmaceuticals, and functional materials. wikipedia.org Its prevalence stems from several key features that make it an attractive building block for synthetic chemists. The saturated, non-planar nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a crucial aspect in the design of biologically active molecules. researchgate.netnih.gov This "pseudorotation" of the ring enables the precise spatial orientation of substituents, which can significantly influence a molecule's interaction with biological targets. researchgate.netnih.gov

Furthermore, the pyrrolidine scaffold is a versatile platform for introducing stereochemistry, as the carbon atoms of the ring can be chiral centers. researchgate.netnih.gov This stereochemical diversity is paramount in medicinal chemistry, where the biological activity of a compound can be highly dependent on its specific enantiomeric or diastereomeric form. researchgate.netnih.gov The pyrrolidine nucleus is a common feature in many drugs approved by the U.S. Food and Drug Administration (FDA) and is also widely employed as a chiral controller and ligand in asymmetric synthesis and organocatalysis. nih.gov

Overview of Heterocyclic Carbaldehydes as Reactive Intermediates

Heterocyclic carbaldehydes, including those derived from pyrrolidine, are valuable reactive intermediates in organic synthesis. The aldehyde functional group is highly susceptible to a wide range of chemical transformations, serving as a gateway to a diverse array of other functional groups and more complex molecular architectures.

The reactivity of the carbaldehyde group is primarily dictated by the electrophilic nature of the carbonyl carbon. This allows for nucleophilic addition reactions, which are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. Common reactions involving heterocyclic carbaldehydes include:

Reductive Amination: The reaction with amines to form imines, which can then be reduced to afford substituted amines. This is a powerful method for constructing C-N bonds. nih.gov

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, providing a reliable method for carbon-carbon double bond formation.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group to produce secondary alcohols.

Oxidation and Reduction: Aldehydes can be readily oxidized to carboxylic acids or reduced to primary alcohols, further expanding their synthetic utility.

The presence of the heteroatom within the ring can also influence the reactivity of the carbaldehyde group through electronic effects. In the case of pyrrolidine, the nitrogen atom can donate electron density to the ring system, potentially modulating the reactivity of the attached aldehyde.

Historical Context of Pyrrolidine Derivative Synthesis

The synthesis of pyrrolidine and its derivatives has a rich history, with methods evolving from classical approaches to more modern and efficient strategies. Early methods often relied on the cyclization of linear precursors. A significant breakthrough in the synthesis of five-membered heterocycles was the 1,3-dipolar cycloaddition reaction, which remains a cornerstone for preparing pyrrolidines. nih.gov

Over the years, numerous synthetic methodologies have been developed to access the pyrrolidine core. These can be broadly categorized into two main approaches:

Ring-forming reactions: These methods construct the pyrrolidine ring from acyclic starting materials. This includes intramolecular cyclization of amino alcohols, reductive amination of diketones, and various cycloaddition strategies. nih.govnih.gov

Functionalization of a pre-existing pyrrolidine ring: This approach utilizes readily available pyrrolidine derivatives, such as the amino acid proline, as starting materials and modifies them through various chemical transformations. nih.gov

The development of metal-catalyzed reactions, including those utilizing iridium, copper, and palladium, has significantly advanced the synthesis of pyrrolidines, allowing for greater efficiency, selectivity, and functional group tolerance. organic-chemistry.org More recently, strategies such as the ring contraction of pyridines have emerged as innovative ways to access the pyrrolidine skeleton from abundant starting materials. osaka-u.ac.jp The use of microwave-assisted organic synthesis (MAOS) has also had a notable impact, often leading to increased synthetic efficiency and aligning with the principles of green chemistry. nih.gov

Scope and Challenges in the Research of Specific N-Alkylpyrrolidine-2-carbaldehydes

The research into specific N-alkylpyrrolidine-2-carbaldehydes, such as 1-propylpyrrolidine-2-carbaldehyde, presents both opportunities and challenges. The scope of their application lies primarily in their use as building blocks for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The combination of the chiral pyrrolidine scaffold and the reactive aldehyde functionality makes them valuable precursors for creating libraries of diverse compounds for screening and lead optimization in drug discovery.

However, several challenges exist in the study and application of these specific compounds:

Synthesis and Purification: While general methods for pyrrolidine synthesis exist, the efficient and stereoselective synthesis of specific N-alkylated and 2-substituted derivatives can be challenging. Purification of these often-liquid and reactive compounds can also be complex.

Stability: The aldehyde group can be prone to oxidation or other side reactions, which can affect the storage and handling of these compounds.

Limited Commercial Availability: Specific, non-standard derivatives like this compound may not be readily available commercially, necessitating their de novo synthesis for research purposes.

Detailed Reactivity Studies: While the general reactivity of aldehydes is well-understood, the specific influence of the N-propylpyrrolidine moiety on the reactivity of the carbaldehyde group may require detailed experimental investigation to fully elucidate.

Despite these challenges, the potential of N-alkylpyrrolidine-2-carbaldehydes as versatile synthetic intermediates continues to drive research into their synthesis and applications.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-propylpyrrolidine-2-carbaldehyde |

InChI |

InChI=1S/C8H15NO/c1-2-5-9-6-3-4-8(9)7-10/h7-8H,2-6H2,1H3 |

InChI Key |

CTXUTPBKZYVRML-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCC1C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propylpyrrolidine 2 Carbaldehyde and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction

The creation of the pyrrolidine core of 1-propylpyrrolidine-2-carbaldehyde can be achieved through various synthetic methodologies, each offering distinct advantages in terms of stereocontrol and substituent diversity.

De Novo Synthesis Approaches

Building the pyrrolidine ring from the ground up allows for significant control over the final structure. Key de novo strategies include cyclization reactions and cycloaddition reactions.

Intramolecular cyclization of suitably functionalized acyclic precursors is a fundamental approach to pyrrolidine synthesis. This can involve the formation of a carbon-nitrogen bond to close the five-membered ring. For instance, the intramolecular cyclization of an aminoaldehyde can lead to the formation of a pyrrolidine derivative. mdpi.com The synthesis of pyrrolidines from primary amine-tethered alkynes can also be achieved through a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence, yielding α-cyano pyrrolidines. nih.gov Another approach involves the reductive amination of a 1,4-dicarbonyl compound with a primary amine, such as propylamine, which upon reduction, would yield the desired N-propylpyrrolidine ring. mdpi.com

A notable method involves the reaction of alkyl dihalides with primary amines under microwave irradiation, which provides a simple and efficient route to N-heterocycles. organic-chemistry.org Furthermore, the cyclization of amino alcohols can be achieved through a one-pot chlorination with thionyl chloride (SOCl₂), bypassing the need for traditional protection-deprotection sequences. organic-chemistry.org

| Starting Materials | Reaction Type | Key Reagents/Catalysts | Product Type |

| Aminoaldehyde | Intramolecular Cyclization | Pd(OH)₂ | Pyrrolidine Derivative mdpi.com |

| Primary Amine-Tethered Alkyne | Tandem Amination/Cyanation/Alkylation | Copper Catalyst | α-Cyano Pyrrolidine nih.gov |

| 1,4-Dicarbonyl Compound, Primary Amine | Reductive Amination | Reducing Agent | N-Substituted Pyrrolidine mdpi.com |

| Alkyl Dihalide, Primary Amine | Cyclocondensation | Microwave Irradiation | N-Substituted Pyrrolidine organic-chemistry.org |

| Amino Alcohol | Chlorination/Cyclization | SOCl₂ | Pyrrolidine organic-chemistry.org |

A powerful and highly stereocontrolled method for constructing polysubstituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. researchgate.net Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including the decarboxylation of α-amino acids in the presence of an aldehyde. researchgate.net For the synthesis of this compound, proline could react with propanal to form an azomethine ylide, which would then react with a suitable dipolarophile. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the four new stereocenters that can be generated in a single step. researchgate.net

These reactions offer a high degree of versatility, allowing for the synthesis of a wide array of structurally diverse pyrrolidines with excellent control over their relative and absolute stereochemistry. researchgate.net

While not directly applied to the synthesis of saturated pyrrolidines, oxidative annulation reactions are pertinent to the formation of related heterocyclic aldehydes. For instance, the de novo synthesis of pyrrole-2-carbaldehyde derivatives has been achieved through an iodine/copper-mediated oxidative annulation and selective Csp³-H to C=O oxidation. This method avoids harsh oxidants and proceeds with high selectivity. The mechanism is thought to involve the formation of key intermediates like phenylglyoxal (B86788) and enaminone, with the aldehyde oxygen originating from molecular oxygen. Although this produces an aromatic pyrrole (B145914) ring, the principles of C-H functionalization are relevant to the broader field of heterocycle synthesis.

Functionalization of Preformed Pyrrolidine Rings

An alternative to de novo synthesis is the modification of a readily available pyrrolidine core, such as proline or its derivatives. This approach is often more direct for accessing specific analogs.

The introduction of the propyl group onto the nitrogen atom of a pre-existing pyrrolidine-2-carbaldehyde (B1623420) or a precursor like proline is a key functionalization step. A common method is the N-alkylation of proline or its esters with an appropriate propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base.

More sustainable and atom-economical methods have also been developed. For example, the direct N-alkylation of unprotected amino acids, including proline, with alcohols can be achieved using ruthenium and iron-based catalysts. youtube.com This "borrowing hydrogen" methodology involves the catalytic oxidation of the alcohol to an aldehyde, followed by reductive amination with the amino acid and subsequent regeneration of the catalyst. Specifically, propanol (B110389) could be used to introduce the propyl group onto the proline nitrogen.

Another approach is the reductive amination of proline with propanal. The aldehyde reacts with the secondary amine of proline to form an iminium ion, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to yield N-propylproline. The carboxylic acid of the resulting N-propylproline can then be reduced to the corresponding aldehyde, this compound, using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) or by conversion to a Weinreb amide followed by reduction. The synthesis of N-Boc-L-prolinal from N-Boc-L-prolinol via Swern oxidation is a well-established procedure that could be adapted. chemicalbook.com

| Pyrrolidine Precursor | Alkylating/Acylating Agent | Key Reagents/Catalysts | Product |

| Proline | Propanol | Ruthenium or Iron Catalyst | N-Propylproline youtube.com |

| Proline | Propanal | Reducing Agent (e.g., NaBH₃CN) | N-Propylproline |

| Pyrrolidine-2-carbaldehyde | Propyl Halide | Base (e.g., K₂CO₃) | This compound |

Formylation Reactions at the C2 Position

The introduction of a formyl group at the C2 position of the 1-propylpyrrolidine (B8136157) ring is a direct method for the synthesis of this compound. A prominent method for this transformation is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.orgchemtube3d.com This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemtube3d.com The electron-rich pyrrolidine ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde. wikipedia.org

The reactivity and regioselectivity of the Vilsmeier-Haack reaction on pyrrolidine rings can be influenced by steric and electronic factors. rsc.org For 1-substituted pyrrolidines, formylation generally occurs at the more accessible C2 or C5 positions. The presence of the N-propyl group can influence the steric environment around the nitrogen atom, potentially affecting the approach of the bulky Vilsmeier reagent. rsc.org

Alternative formylation strategies may involve the lithiation of the C2 position of 1-propylpyrrolidine followed by quenching with a formylating agent like DMF. This approach relies on the generation of a potent nucleophile at the target carbon, which then reacts with the electrophilic formyl source.

Derivatization from Pyrrolidine-2-carboxylic Acid Precursors

A common and versatile approach to synthesizing this compound involves the use of pyrrolidine-2-carboxylic acid (proline) and its derivatives as starting materials. google.com This strategy takes advantage of the readily available chiral pool of proline. The synthesis typically begins with the N-alkylation of proline with a propyl halide to introduce the N-propyl group.

Reduction of Carboxylic Acid Derivatives to Aldehydes

Once N-propylproline is obtained, the carboxylic acid functional group must be selectively reduced to an aldehyde. Direct reduction of a carboxylic acid to an aldehyde is challenging as most reducing agents will continue the reduction to the primary alcohol. Therefore, the carboxylic acid is typically converted into a derivative that is more amenable to controlled reduction.

Common strategies include:

Reduction of Esters: The N-propylproline can be esterified (e.g., to its methyl or ethyl ester), and then reduced using a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. youtube.com DIBAL-H is known to reduce esters to aldehydes, and the low temperature helps to prevent over-reduction to the alcohol. youtube.com

Reduction of Weinreb Amides: The N-propylproline can be converted to its corresponding Weinreb amide (N-methoxy-N-methylamide). Weinreb amides are particularly useful as they are resistant to further reduction by organometallic reagents and hydride sources after the initial formation of the aldehyde. The stable tetrahedral intermediate formed during the reaction prevents the addition of a second equivalent of the reducing agent.

| Starting Material | Reagent | Product | Key Features |

| N-Propylproline Methyl Ester | DIBAL-H | This compound | Requires low temperatures to prevent over-reduction. |

| N-Propylproline Weinreb Amide | LiAlH₄ or Grignard Reagent | This compound | Stable intermediate prevents formation of the alcohol. |

Oxidative Cleavage of Pyrrolidine-2-methanols to Related Lactams (as mechanistic insights)

While not a direct synthesis of the target aldehyde, the oxidative cleavage of pyrrolidine-2-methanols provides valuable mechanistic insight into the reactivity of the pyrrolidine ring system. This reaction typically involves the oxidation of the primary alcohol of N-substituted pyrrolidine-2-methanol to an aldehyde intermediate. jst.go.jp This intermediate can then be further oxidized to a carboxylic acid, which can subsequently cyclize to form a lactam (a cyclic amide). jst.go.jpnih.gov

Recent studies have shown that organocatalysts, such as 2-iodobenzamide (B1293540) derivatives, in the presence of an oxidant like Oxone, can efficiently catalyze the oxidative cleavage of N-protected pyrrolidine-2-methanols to the corresponding γ-lactams. jst.go.jpnih.govnii.ac.jp The proposed mechanism involves the in-situ generation of a hypervalent iodine species which oxidizes the alcohol to an aldehyde. jst.go.jp This aldehyde is then further oxidized to the lactam. jst.go.jp Understanding this pathway is crucial as it highlights the potential for side reactions and the importance of controlling the oxidative conditions to isolate the desired aldehyde.

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications in organocatalysis and as a chiral building block. mdpi.comnih.gov Asymmetric synthesis strategies aim to control the stereochemistry at the C2 position of the pyrrolidine ring.

Chiral Auxiliaries and Reagents in Stereoselective Synthesis

One established method for asymmetric synthesis involves the use of chiral auxiliaries. numberanalytics.comwikipedia.orgnumberanalytics.comnih.gov A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed. wikipedia.org

In the context of pyrrolidine synthesis, chiral auxiliaries can be used in various ways:

Asymmetric Alkylation: A chiral auxiliary can be attached to a glycine (B1666218) enolate equivalent, followed by diastereoselective alkylation and subsequent cyclization to form the pyrrolidine ring.

Asymmetric Cycloadditions: Chiral auxiliaries can be employed in [3+2] cycloaddition reactions to control the stereochemistry of the newly formed pyrrolidine ring.

The choice of chiral auxiliary is critical for achieving high diastereoselectivity. researchgate.net Commonly used auxiliaries are often derived from readily available natural products like amino acids, terpenes, or carbohydrates. nih.gov

Organocatalysis in Asymmetric Formylations and Pyrrolidine Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and proline and its derivatives are privileged catalysts in this field. mdpi.commdpi.comnih.gov These catalysts can activate substrates through the formation of enamine or iminium ion intermediates. libretexts.org

For the synthesis of chiral this compound, organocatalysis can be applied in several ways:

Asymmetric α-Functionalization of Aldehydes: An organocatalyst can be used to catalyze the asymmetric addition of a propyl-containing fragment to a protected α,β-unsaturated aldehyde, which can then be converted to the desired product.

Asymmetric Michael Additions: Organocatalyzed asymmetric Michael addition of aldehydes or ketones to nitroolefins can lead to the formation of chiral γ-nitro carbonyl compounds, which are versatile precursors for the synthesis of substituted pyrrolidines. beilstein-journals.orgresearchgate.netrsc.org Subsequent reduction of the nitro group and reductive amination can furnish the pyrrolidine ring.

The development of new pyrrolidine-based organocatalysts, often synthesized from the chiral pool, continues to expand the scope and efficiency of these asymmetric transformations. beilstein-journals.orgresearchgate.net

Enantioselective Routes from α-Amino Acid Precursors

The synthesis of enantiomerically pure pyrrolidine derivatives frequently commences with readily available α-amino acids, which serve as chiral templates. Proline, a cyclic amino acid, is a particularly valuable precursor for the synthesis of substituted pyrrolidines, including many pyrrolidine-containing drugs. mdpi.com The inherent stereochemistry of natural L-proline or its enantiomer, D-proline, provides a straightforward entry into the chiral landscape of these molecules.

A common strategy involves the reduction of the carboxylic acid group of proline to an alcohol. For instance, (S)-prolinol is efficiently prepared through the reduction of proline using powerful reducing agents like lithium aluminium hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). mdpi.com This prolinol can then be N-alkylated and subsequently oxidized to the desired aldehyde.

Alternatively, an amino acid can mediate an intramolecular cyclization to create a chiral product. cnr.it In a study on the synthesis of a bicyclic ketocarbaldehyde, D-amino acids were used to mediate an intramolecular aldol (B89426) cyclization, yielding the (S)-enantiomer of the product. cnr.it This principle of amino acid-mediated enantioselective synthesis highlights the versatility of these natural compounds as catalysts or chiral auxiliaries in forming complex cyclic structures. For the synthesis of (S)-1-Propylpyrrolidine-2-carbaldehyde, the most direct route starts from (S)-proline. This involves N-alkylation with a propyl halide followed by a controlled reduction of the carboxylic acid to the aldehyde.

Table 1: Key α-Amino Acid Precursors and Reagents

| Precursor | Target Moiety | Key Transformation | Common Reagents |

|---|---|---|---|

| L-Proline | (S)-Pyrrolidine ring | Reduction of carboxylic acid | LiAlH₄, LiBH₄ |

| D-Proline | (R)-Pyrrolidine ring | Reduction of carboxylic acid | LiAlH₄, LiBH₄ |

Advanced Synthetic Techniques

Modern organic synthesis has developed several advanced techniques that offer significant advantages in terms of efficiency, yield, and environmental impact. These methods are highly applicable to the synthesis of complex heterocyclic molecules like this compound.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, prized for its ability to dramatically reduce reaction times, increase product yields, and promote cleaner reactions. pensoft.net The rapid and uniform heating provided by microwave irradiation can save considerable energy and often leads to fewer byproducts compared to conventional heating methods. pensoft.netchemicaljournals.com This technique has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including pyrroles and other nitrogen-containing motifs. pensoft.netnih.gov For example, the Paal-Knorr condensation to form pyrroles is significantly accelerated under microwave conditions. pensoft.net The advantages of MAOS could be readily applied to key steps in the synthesis of this compound, such as the N-alkylation of a proline derivative or in cyclization reactions to form the pyrrolidine ring. researchgate.net

Solid-Phase Synthesis for Pyrrolidine Derivatives

Solid-phase synthesis (SPS) is a cornerstone of modern combinatorial chemistry and high-throughput screening, allowing for the efficient construction of large libraries of compounds. This technique involves anchoring a starting material to a solid support (resin) and performing sequential chemical modifications before cleaving the final product from the support. acs.org This methodology has been adapted for the synthesis of various heterocyclic structures, including peptide-pyrrole chimeras where an amino acid like lysine (B10760008) is part of the solid-supported peptide. acs.org

In the context of pyrrolidine derivatives, a proline-based starting material could be attached to a resin. Subsequent reactions, such as N-propylation and the conversion of the C-terminal carboxyl group into a carbaldehyde, could be performed on the solid support. This approach facilitates purification, as excess reagents and byproducts are simply washed away after each step. The use of greener solvents, such as N-octyl pyrrolidone (NOP), in solid-phase peptide synthesis (SPPS) further enhances the sustainability of this method. rsc.org

Biocatalytic Synthesis Routes (e.g., enzymatic CO2 fixation for related aldehydes)

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. nih.gov This approach is gaining prominence as a sustainable alternative to traditional chemical catalysis. beilstein-journals.org For the synthesis of aldehydes, enzyme classes such as carboxylic acid reductases (CARs) are particularly relevant. An enzyme cascade featuring a CAR has been shown to enable the production of piperidines and pyrrolidines with high yield and optical purity. nih.gov Such an enzyme could potentially convert N-propylproline directly into this compound in a single, highly selective step.

More broadly, biocatalysis offers pathways to key synthetic precursors. Laccase enzymes, for example, have been used in the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. nih.gov While not a direct route to the target compound, this demonstrates the power of enzymes to construct the core pyrrolidine scaffold. The use of enzymes in organic synthesis, especially for producing chiral compounds, is a rapidly advancing field with significant industrial applications. nih.gov

Palladium-Catalyzed Transformations in Pyrrolidine Synthesis (general relevance)

Palladium-catalyzed reactions are among the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds. In the synthesis of pyrrolidines, these methods are often used to construct the heterocyclic ring itself. Enantioselective palladium-catalyzed carboamination reactions can produce 2-substituted pyrrolidines with high enantiomeric excess from simple alkenyl amine precursors. nih.gov This process typically involves the syn-insertion of an alkene into a palladium-nitrogen bond. nih.gov Similarly, palladium(II)-catalyzed intramolecular nucleopalladation provides an effective route to various pyrrolidine derivatives. acs.orgnih.gov Other approaches include Pd-catalyzed cyclizations and annulations of substrates like vinyl aziridines to build substituted pyrrolidine rings. acs.orgthieme-connect.com While these methods are generally employed for the de novo synthesis of the pyrrolidine core, they represent an advanced strategy for accessing complex analogues that may not be easily attainable from proline-based starting materials.

Table 2: Comparison of Advanced Synthetic Techniques

| Technique | Key Advantage | Applicability to this compound |

|---|---|---|

| MAOS | Speed, higher yields, energy efficiency chemicaljournals.com | Accelerating N-alkylation or cyclization steps. |

| Solid-Phase | High-throughput, simplified purification acs.org | Library synthesis of analogues by modifying the N-substituent. |

| Biocatalysis | High stereoselectivity, mild conditions nih.govnih.gov | Direct reduction of N-propylproline to the aldehyde via CAR enzyme. nih.gov |

| Pd-Catalysis | Versatile C-C/C-N bond formation nih.gov | De novo synthesis of complex pyrrolidine ring analogues. nih.govthieme-connect.com |

Retrosynthetic Analysis of this compound

A retrosynthetic analysis deconstructs a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For this compound, several logical disconnections can be proposed based on established chemical transformations.

The most straightforward approach leverages the chiral pool, starting from L-proline.

Route A (Proline-based):

Disconnection 1 (C-N bond): The primary disconnection is the bond between the pyrrolidine nitrogen and the propyl group. This leads back to a pyrrolidine-2-carbaldehyde derivative and a propylating agent (e.g., 1-bromopropane).

Disconnection 2 (C=O bond): The aldehyde functionality can be seen as arising from the oxidation of the corresponding primary alcohol, 1-propylprolinol.

Disconnection 3 (C-N bond): Alternatively, the N-propyl group can be installed first onto L-proline to give N-propylproline. The carboxylic acid of this intermediate is then reduced to the target aldehyde. This is often the preferred sequence to avoid side reactions. The reduction can be achieved via conversion to an activated ester or Weinreb amide followed by reduction, or potentially through direct biocatalytic reduction.

Route B (Cyclization-based):

Disconnection 4 (Ring C-N and C-C bonds): A more advanced retrosynthesis breaks open the pyrrolidine ring itself. This aligns with palladium-catalyzed cyclization strategies. nih.gov The target could be formed from an open-chain aminoalkene precursor, such as an N-propyl-substituted 4,5-unsaturated amine bearing a latent aldehyde group. The key forward step would be an intramolecular carboamination or aminopalladation to construct the five-membered ring. nih.govacs.org

This analysis highlights that this compound is readily accessible from L-proline via functional group interconversions, while more complex strategies like palladium-catalyzed cyclizations offer pathways to a broader range of structural analogues.

Reactivity and Chemical Transformations of 1 Propylpyrrolidine 2 Carbaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by a wide array of nucleophiles. pressbooks.pub This inherent reactivity allows for a variety of chemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com The partially positive carbonyl carbon is a prime target for nucleophiles, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. pressbooks.pub The rate and reversibility of this addition are dependent on the strength of the nucleophile. masterorganicchemistry.com

Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are expected to react irreversibly with 1-Propylpyrrolidine-2-carbaldehyde to form a new carbon-carbon bond and, after an acidic workup, a secondary alcohol. The addition of a cyanide ion (CN⁻), typically from a source like hydrogen cyanide (HCN) or potassium cyanide (KCN), would result in the formation of a cyanohydrin. This reaction is significant as it extends the carbon chain by one. umb.edu

Table 1: Predicted Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Hydride ion | Sodium borohydride (B1222165) (NaBH₄) | (1-Propylpyrrolidin-2-yl)methanol |

| Alkyl group | Methylmagnesium bromide (CH₃MgBr) | 1-(1-Propylpyrrolidin-2-yl)ethanol |

| Cyanide ion | Potassium cyanide (KCN) | 2-Hydroxy-2-(1-propylpyrrolidin-2-yl)acetonitrile |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 1-Propylpyrrolidine-2-carboxylic acid. A variety of oxidizing agents can accomplish this transformation, ranging from strong oxidants to milder, more selective reagents.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromic acid (formed from CrO₃ or K₂Cr₂O₇ in acid) are effective but can be harsh. Milder and more chemoselective methods are often preferred, especially for complex molecules. organic-chemistry.org Aldehyde dehydrogenases, for instance, offer a biocatalytic route for the selective oxidation of aldehydes to carboxylic acids. rsc.org Other modern methods might employ catalysts like N-hydroxyphthalimide (NHPI) with oxygen as the oxidant.

Table 2: Predicted Oxidation Reactions

| Oxidizing Agent/System | Predicted Product |

|---|---|

| Potassium permanganate (KMnO₄) | 1-Propylpyrrolidine-2-carboxylic acid |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 1-Propylpyrrolidine-2-carboxylic acid |

| Aldehyde dehydrogenase (biocatalyst) | 1-Propylpyrrolidine-2-carboxylic acid |

Reduction Reactions to Alcohols

The reduction of the aldehyde functional group yields a primary alcohol, (1-Propylpyrrolidin-2-yl)methanol. This transformation is commonly achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, suitable for reducing aldehydes and ketones without affecting other functional groups like esters or amides. For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be used, which reduces a wider range of carbonyl compounds. rsc.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Table 3: Predicted Reduction Reactions

| Reducing Agent | Predicted Product |

|---|---|

| Sodium borohydride (NaBH₄) | (1-Propylpyrrolidin-2-yl)methanol |

| Lithium aluminum hydride (LiAlH₄) | (1-Propylpyrrolidin-2-yl)methanol |

Condensation Reactions and Imine Formation

Condensation reactions of the aldehyde group in this compound with primary amines will likely lead to the formation of imines, also known as Schiff bases. khanacademy.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The reaction with secondary amines would be expected to form enamines. khanacademy.org Furthermore, the aldehyde can undergo the Wittig reaction with phosphorus ylides to form alkenes, providing a valuable method for carbon-carbon double bond formation. The Claisen-Schmidt condensation with a ketone under basic or acidic conditions is another potential transformation to form an α,β-unsaturated ketone. youtube.comrsc.org

Table 4: Predicted Condensation Reactions

| Reagent | Reaction Type | Predicted Product Class |

|---|---|---|

| Primary amine (e.g., Aniline) | Imine formation | N-((1-Propylpyrrolidin-2-yl)methylene)aniline |

| Phosphorus ylide (e.g., Ph₃P=CH₂) | Wittig reaction | 2-Ethenyl-1-propylpyrrolidine |

| Ketone (e.g., Acetone) | Aldol (B89426) Condensation | 4-(1-Propylpyrrolidin-2-yl)but-3-en-2-one |

Pyrrolidine (B122466) Ring Reactivity

The nitrogen atom in the pyrrolidine ring is a secondary amine, which makes it nucleophilic and basic. This allows for reactions directly on the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring allows it to act as a nucleophile. It can undergo N-alkylation with alkyl halides to form a tertiary amine. Further alkylation can lead to the formation of a quaternary ammonium (B1175870) salt.

N-acylation can be achieved by reacting this compound with acyl chlorides or acid anhydrides. rsc.orgorganic-chemistry.orgarkat-usa.orgumich.eduresearchgate.net This reaction would result in the formation of an amide. These acylation reactions are fundamental in peptide synthesis and for the introduction of various functional groups.

Table 5: Predicted Pyrrolidine Ring Reactions

| Reagent | Reaction Type | Predicted Product Class |

|---|---|---|

| Methyl iodide (CH₃I) | N-Alkylation | 1-Methyl-1-propyl-2-formylpyrrolidinium iodide |

| Acetyl chloride (CH₃COCl) | N-Acylation | 1-Acetyl-1-propylpyrrolidine-2-carbaldehyde |

| Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-Acylation | 1-Acetyl-1-propylpyrrolidine-2-carbaldehyde |

Substitutions on the Pyrrolidine Ring

The nitrogen atom of the pyrrolidine ring is a secondary amine, which confers basicity to the scaffold. nih.gov The presence of the electron-donating propyl group at the N-1 position further enhances this basicity. This nucleophilic nitrogen is a primary site for further alkylation or other substitutions. nih.gov

Substituents on the carbon atoms of the pyrrolidine ring can affect its conformation, a phenomenon known as "pseudorotation". nih.gov While the existing 2-carbaldehyde group significantly influences the ring's electronic and steric properties, further substitutions can be introduced. For instance, α-lithiation of N-nitrosopyrrolidine followed by reaction with an electrophile is a classic method for introducing substituents at the C-2 position. However, in this specific molecule, the aldehyde at C-2 would likely need to be protected before such a reaction could be performed.

The biological activity of pyrrolidine-based compounds can be highly dependent on the nature and stereochemistry of ring substituents. nih.gov For example, in other pyrrolidine derivatives, the introduction of a trifluoromethyl group at the C-4 position has been shown to endorse a specific ring conformation that leads to full agonism at certain receptors. nih.gov Similarly, substitutions at the C-3 position can influence the anticonvulsant activity in related pyrrolidine-2,5-dione structures. nih.gov

Table 1: Potential Substitution Reactions on the Pyrrolidine Ring

| Position | Type of Reaction | Reagents/Conditions | Expected Outcome |

| N-1 | Quarternization | Alkyl halides (e.g., CH₃I) | Formation of a quaternary ammonium salt |

| C-3/C-4 | Halogenation | Radical halogenating agents | Introduction of a halogen substituent |

| C-5 | Oxidation | Strong oxidizing agents | Potential opening of the ring or formation of a lactam |

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions provide pathways to modify the core heterocyclic structure, transforming the five-membered pyrrolidine ring into a different-sized ring, such as a piperidine (B6355638) (six-membered) or an azetidine (B1206935) (four-membered). These rearrangements are often driven by the formation of a more stable intermediate or product. wikipedia.orgyoutube.com

Ring Expansion: A common strategy for ring expansion is the Tiffeneau–Demjanov rearrangement, a type of semipinacol rearrangement. wikipedia.org For a pyrrolidine derivative, this could theoretically be initiated by forming a carbocation adjacent to the ring. For instance, if the 2-carbaldehyde group were converted to a 2-(hydroxymethyl) group and then to a leaving group, a carbocation could be generated, potentially leading to the migration of one of the endocyclic C-C bonds and expansion to a piperidine ring. The driving force for such a reaction is often the relief of ring strain and the formation of a more stable carbocation. youtube.com

Another method involves the opening of a bicyclic intermediate. wikipedia.org For example, cyclopropanation of a related N-protected pyrrolene followed by cleavage of the internal bond of the resulting bicyclo[3.1.0]hexane system could lead to a piperidine derivative.

Ring Contraction: Ring contractions are also known, often proceeding through cationic rearrangements or via a Wolff rearrangement of an α-diazoketone. wikipedia.org A cationic rearrangement could occur if a carbocation is formed on a carbon atom of the ring, prompting the migration of an adjacent bond to form a smaller, more stable ring system, often driven by the formation of a more stable carbocation outside the ring. youtube.comyoutube.com For example, the Demyanov ring contraction involves the diazotization of cyclic amino compounds, leading to a mixture of rearranged products. wikipedia.org

The Favorskii rearrangement is another classic ring contraction reaction that applies to cyclic α-haloketones. wikipedia.org While this compound is not a ketone, related pyrrolidinone derivatives could undergo such transformations.

Table 2: Examples of Ring Expansion and Contraction Pathways

| Transformation | Reaction Type | Key Intermediate | Driving Force |

| Pyrrolidine → Piperidine | Tiffeneau-Demjanov Rearrangement | Carbocation adjacent to the ring | Formation of a more stable six-membered ring |

| Pyrrolidinone → Cyclobutane Carboxylic Acid Derivative | Favorskii Rearrangement | Cyclopropanone | Strain release |

| Cyclic α-diazoketone → Contracted Ring Ester | Wolff Rearrangement | Ketene | Loss of N₂ |

Intermolecular and Intramolecular Reaction Mechanisms

Understanding the mechanisms of reactions involving pyrrolidine derivatives is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves studying both reactions between different molecules (intermolecular) and reactions within a single molecule (intramolecular).

Computational Studies on Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways of pyrrolidine derivatives. nih.govnih.govresearchgate.net These studies provide detailed insights into the structures of transition states and intermediates, helping to explain experimental observations such as stereoselectivity. researchgate.net

For example, computational investigations into the proline-catalyzed aldol reaction have detailed the role of an enamine intermediate and the importance of hydrogen bonding in determining the stereochemical outcome. researchgate.net By analyzing the energies of different transition states, researchers can predict which diastereomer or enantiomer is likely to be favored. These models have been extended to various proline analogs, revealing how subtle changes in the catalyst structure, such as ring puckering or the presence of different substituents, can influence stereoselectivity. researchgate.net

DFT calculations have also been employed to map out the entire reaction mechanism for the synthesis of pyrrolidinedione derivatives. nih.gov These studies can identify the highest energy barrier in a multi-step reaction, known as the rate-determining step. For instance, in one such synthesis, the tautomerization of a nitrosohydroxymethyl group to a form suitable for cyclization was found to have a high energy barrier, while the final ring-closing step to form the pyrrolidine ring had a very low energy barrier once the prerequisite tautomer was formed. nih.gov

Advanced Analytical Methodologies for Structural and Purity Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the atomic and molecular composition and structure of 1-Propylpyrrolidine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. For instance, the proton of the aldehyde group (CHO) in similar structures typically appears in a distinct region of the spectrum. organicchemistrydata.orgchemicalbook.com The protons on the propyl group and the pyrrolidine (B122466) ring will exhibit characteristic chemical shifts and coupling patterns, allowing for the assignment of each proton to its specific position in the molecule. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 9.7 | 200 - 205 |

| Pyrrolidine C2-H | 3.5 - 3.7 | 65 - 70 |

| N-CH₂ (propyl) | 2.3 - 2.8 (multiplet) | 50 - 55 |

| Pyrrolidine C5-H₂ | 2.9 - 3.2 (multiplet) | 45 - 50 |

| Pyrrolidine C3-H₂ | 1.8 - 2.1 (multiplet) | 28 - 33 |

| Pyrrolidine C4-H₂ | 1.6 - 1.9 (multiplet) | 23 - 28 |

| Propyl-CH₂ | 1.4 - 1.6 (sextet) | 20 - 25 |

| Propyl-CH₃ | 0.8 - 1.0 (triplet) | 10 - 15 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov When the molecule is ionized, it forms a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve characteristic cleavages. nih.gov For instance, alpha-cleavage adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for such compounds. The loss of the propyl group or the aldehyde group would also result in specific fragment ions. nih.gov By analyzing the m/z values of these fragments, it is possible to piece together the structure of the original molecule and confirm its identity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the elemental composition of the compound. rsc.org

Table 2: Potential Mass Spectrometry Fragments of this compound

| Fragment | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | C₈H₁₅NO⁺ | 141.1154 |

| [M-H]⁺ | C₈H₁₄NO⁺ | 140.1075 |

| [M-C₃H₇]⁺ | C₅H₈NO⁺ | 98.0606 |

| [M-CHO]⁺ | C₇H₁₄N⁺ | 112.1126 |

Note: The m/z values are for the monoisotopic mass.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. wiley.com The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

The most characteristic absorption for this compound would be the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1740-1720 cm⁻¹. vscht.czchemguide.co.uk Another key feature would be the C-H stretching vibration of the aldehyde proton, which usually gives rise to one or two bands in the 2830-2695 cm⁻¹ region. vscht.cz The C-N stretching vibration of the tertiary amine within the pyrrolidine ring would be observed in the 1250-1020 cm⁻¹ range. The C-H stretching and bending vibrations of the alkyl portions of the molecule (propyl group and pyrrolidine ring) would also be present in the spectrum. masterorganicchemistry.comresearchgate.net

Table 3: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1740 - 1720 |

| Aldehyde | C-H Stretch | 2830 - 2695 |

| Tertiary Amine | C-N Stretch | 1250 - 1020 |

| Alkane | C-H Stretch | 2960 - 2850 |

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of chemical compounds. pensoft.net For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). thaiscience.inforesearchgate.net By monitoring the elution profile with a UV detector, it is possible to quantify the main peak corresponding to the target compound and to detect the presence of any impurities. sielc.comscirp.org The method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.net In cases where stereoisomers exist, chiral HPLC can be utilized for their separation and quantification. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle size columns (typically <2 µm) and higher pressures. This results in significantly improved resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. thaiscience.inforesearchgate.net A UPLC method for this compound would offer a more detailed purity profile, allowing for the detection of even trace-level impurities. The principles of separation are similar to HPLC, but the enhanced performance of UPLC makes it a superior choice for rigorous quality control and in-depth analysis of the compound.

Gas Chromatography (GC) (for volatile derivatives or precursors)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound may be sufficiently volatile for direct GC analysis, the analysis of its precursors or its derivatized form is a common strategy to improve chromatographic performance and thermal stability.

For instance, if this compound is synthesized from proline, the precursor amino acid must first be derivatized to increase its volatility for GC analysis. A typical two-step derivatization process for proline involves esterification of the carboxyl group followed by acylation of the secondary amine. sigmaaldrich.comsigmaaldrich.com This process blocks the polar functional groups, reducing peak tailing and improving separation. sigmaaldrich.com

Key Derivatization Steps for Proline Precursor Analysis by GC:

Esterification: The carboxyl group is converted to an ester (e.g., a methyl ester) by reacting with an alcohol like methanol in the presence of an acid catalyst (e.g., methanolic HCl). sigmaaldrich.com

Acylation: The secondary amine is acylated using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride to form a stable amide. sigmaaldrich.comsigmaaldrich.com

The resulting derivative is significantly more volatile and provides sharp, symmetrical peaks in the chromatogram. The choice of acylation reagent can also influence retention time and selectivity. sigmaaldrich.com GC analysis is typically performed on a capillary column coupled to a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the C2 position of the pyrrolidine ring means that this compound exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.), or the purity of one enantiomer over the other, is critical in many applications and is achieved using chiral chromatography.

Two primary strategies are employed:

Chiral Gas Chromatography (GC): This method involves separating the enantiomers on a chiral stationary phase (CSP). For compounds like this compound, an achiral derivatization may be performed first to enhance volatility and interaction with the CSP. The derivatized enantiomers are then separated on a column containing a chiral selector, often a cyclodextrin (B1172386) derivative such as trifluoroacetyl derivatized gamma-cyclodextrin. sigmaaldrich.comsigmaaldrich.com The separation is based on the differential transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase. The e.e. is calculated from the relative areas of the two enantiomeric peaks.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and versatile technique for enantiomeric separation. nih.govnih.gov

Direct Separation: Enantiomers can be separated directly on a chiral stationary phase (CSP). Columns based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or proline-derived selectors are effective for resolving a wide range of chiral compounds. nih.govresearchgate.net

Indirect Separation: This approach involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. researchgate.netnih.gov For example, the secondary amine of the pyrrolidine ring could be derivatized with a reagent like Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), also known as Marfey's reagent, to form diastereomeric derivatives detectable by UV-Vis. americanlaboratory.com

High-performance liquid chromatography has been successfully used to assay the enantiopurity of various α-amino aldehydes, confirming that these methods are applicable to the target compound. acs.org

Table 1: Comparison of Chiral Chromatography Techniques for Enantiomeric Excess (e.e.) Determination

| Technique | Principle | Typical Stationary Phase | Derivatization | Advantages | Considerations |

|---|---|---|---|---|---|

| Chiral GC | Separation of enantiomers on a Chiral Stationary Phase (CSP). | Cyclodextrin derivatives (e.g., Astec CHIRALDEX® G-TA). sigmaaldrich.com | Often required to increase volatility (achiral derivatization). sigmaaldrich.com | High resolution, fast analysis times. | Analyte must be volatile and thermally stable. |

| Chiral HPLC (Direct) | Separation of enantiomers on a Chiral Stationary Phase (CSP). | Polysaccharide-based (e.g., CHIRALCEL® series), Pirkle-type, protein-based. nih.gov | Not required. | Broad applicability, no risk of racemization from derivatization. | CSP selection can be complex and expensive. |

| Chiral HPLC (Indirect) | Conversion to diastereomers using a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column. | Standard reversed-phase (e.g., C18) or normal-phase columns. | Required (chiral derivatization). researchgate.netamericanlaboratory.com | Uses standard columns, can enhance detectability. | CDA must be enantiomerically pure; reaction must proceed to completion without racemization. |

Advanced Detection and Quantification Methods

LC-MS/MS and GC-MS/MS for Trace Analysis

For the detection and quantification of this compound at trace levels, tandem mass spectrometry (MS/MS) coupled with chromatography is the method of choice due to its exceptional sensitivity and selectivity. cabidigitallibrary.org This approach is standard for analyzing related compounds like pyrrolizidine (B1209537) alkaloids in complex matrices. nih.govmdpi.com

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is particularly well-suited for this compound. The analysis is typically performed on a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net

Ionization: The compound is ionized, usually via electrospray ionization (ESI) in positive mode, to form the protonated parent ion [M+H]⁺.

Precursor Ion Selection: The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the [M+H]⁺ ion.

Fragmentation: The isolated precursor ion is fragmented in the second quadrupole (q2), the collision cell, by collision-induced dissociation (CID) with an inert gas (e.g., argon).

Product Ion Monitoring: The third quadrupole (Q3) monitors for specific, characteristic fragment ions (product ions).

This process of monitoring a specific precursor-to-product ion transition is highly selective and minimizes interference from matrix components, allowing for quantification at very low concentrations (µg/kg or lower). mdpi.com

GC-MS/MS: If GC is the chosen separation method, a similar MS/MS approach can be used. After separation on the GC column, the analyte is ionized (typically by electron ionization, EI) and subjected to MRM analysis. This is a common technique for the quantitative analysis of derivatized amino acids in biological samples. nih.govnih.gov

Table 2: Hypothetical LC-MS/MS Parameters for this compound (M.W. 141.21)

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Forms protonated molecule [M+H]⁺. |

| Precursor Ion (Q1) | m/z 142.1 | Selects the protonated parent molecule for fragmentation. |

| Product Ion 1 (Q3) | m/z 114.1 | Quantifier ion (e.g., loss of ethylene (B1197577) from propyl group or CO). |

| Product Ion 2 (Q3) | m/z 70.1 | Qualifier ion (e.g., protonated pyrrolidine ring fragment). |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for trace quantification. researchgate.net |

Derivatization Strategies for Enhanced Analytical Detection

While MS/MS provides excellent sensitivity, derivatization can further enhance detection, particularly in LC-MS, by improving ionization efficiency or introducing a permanently charged group. The aldehyde functional group is a prime target for such strategies. nih.gov

Derivatization of the Aldehyde Group:

Hydrazine Reagents: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form a stable DNPH-hydrazone. lcms.cz While traditionally used for UV detection, these derivatives can also be analyzed by LC-MS. More advanced, permanently charged hydrazine-based reagents (e.g., Girard's reagents or tailored compounds like 4-APEBA) are designed specifically to improve ESI response, leading to significantly lower detection limits. nih.gov

Thiol Reagents: Cysteine and its analogs can react with aldehydes to form thiazolidine (B150603) carboxylic acid derivatives. nih.gov This reaction is often rapid and can be performed under mild aqueous conditions, making it suitable for biological samples. The resulting derivative can then be readily analyzed by LC-MS/MS. nih.gov

Amination Reagents: Other reagents containing primary amine groups can form Schiff bases with the aldehyde, which can be subsequently reduced to form a stable secondary amine. This strategy is often employed to introduce a tag that is highly responsive in ESI-MS.

These derivatization techniques essentially place a more easily ionizable or permanently charged tag onto the analyte, ensuring it is efficiently detected by the mass spectrometer, thereby overcoming potential issues with poor ionization of the native compound. nih.govresearchgate.net

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block

As a chiral building block, the compound offers a pre-defined stereochemical center at the C2 position of the pyrrolidine (B122466) ring, which is instrumental in the synthesis of enantiomerically pure molecules. moldb.com The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, frequently found in a wide array of biologically active compounds and natural products. nih.govnih.govnih.gov

The reactivity of the aldehyde group, combined with the cyclic amine structure, makes 1-Propylpyrrolidine-2-carbaldehyde an effective precursor for more complex heterocyclic systems. The aldehyde can undergo a variety of transformations, such as condensation, oxidation, reduction, and addition reactions, to introduce new functional groups and extend the molecular framework.

For instance, the aldehyde functionality can be converted to an imine, which can then participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azomethine ylides, to construct polycyclic pyrrolidine-containing structures. nih.govnih.gov This strategy is a powerful method for generating molecular diversity and accessing novel heterocyclic scaffolds. nih.gov The pyrrolidine ring acts as a foundational element upon which larger, more intricate ring systems can be built. nih.gov

Table 1: Reactions for Heterocycle Synthesis from Pyrrolidine-2-carbaldehyde (B1623420) Derivatives

| Reaction Type | Reagent/Conditions | Resulting Structure |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | N-Substituted 2-(aminomethyl)pyrrolidines |

| Wittig Reaction | Phosphonium Ylide | 2-(alkenyl)pyrrolidines |

| Pictet-Spengler Reaction | Tryptamine derivative | β-Carboline fused to pyrrolidine |

| Cycloaddition | Azomethine Ylide | Fused or spiro-pyrrolizidine systems |

Scaffold for Natural Product Synthesis

The pyrrolidine ring is a core structural motif in numerous alkaloids and other natural products. nih.govrsc.org Derivatives of pyrrolidine-2-carbaldehyde serve as crucial intermediates in the total synthesis of these complex molecules. Proline, a closely related compound, is a well-established chiral synthon for a vast range of natural products, including pyrrolizidine (B1209537) and indolizidine alkaloids. rsc.org The synthetic strategies often involve the elaboration of the substituent at the C2 position. The aldehyde group in this compound provides a direct handle for such elaborations, allowing for the construction of the specific side chains required for the target natural product. nih.gov For example, the synthesis of phenanthroindolizidine alkaloids like (-)-tylophorine has been achieved using enantiomerically enriched 2-(arylmethyl)pyrrolidines, which can be conceptually derived from precursors like pyrrolidine-2-carbaldehyde. nih.gov

Utilization in Asymmetric Catalysis

The pyrrolidine scaffold is central to the field of asymmetric organocatalysis, a discipline that uses small, chiral organic molecules to catalyze stereoselective reactions.

Pyrrolidine-based structures are among the most successful classes of organocatalysts. nih.gov Their catalytic cycle typically involves the formation of a nucleophilic enamine or a transient iminium ion by the reaction of the secondary amine of the pyrrolidine ring with a carbonyl compound. The inherent chirality of the pyrrolidine scaffold, influenced by substituents on the ring and the nitrogen atom, effectively controls the stereochemical outcome of the subsequent reaction with an electrophile. nih.govbeilstein-journals.org

While proline itself is a foundational organocatalyst, modifying its structure leads to catalysts with improved solubility, reactivity, and selectivity. nih.gov The aldehyde group in this compound can be readily transformed into various functional groups (e.g., amines, alcohols, amides) to create a library of catalysts. These modifications allow for fine-tuning of the catalyst's steric and electronic properties to optimize performance in specific reactions, such as asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. beilstein-journals.orgresearchgate.net For example, pyrrolidine-based organocatalysts have been shown to be highly effective in the Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities. beilstein-journals.org

Table 2: Asymmetric Reactions Catalyzed by Pyrrolidine-Derived Organocatalysts

| Reaction | Catalyst Type | Typical Substrates | Enantioselectivity (ee) |

| Michael Addition | Diarylprolinol Silyl Ether | Aldehydes, Nitroalkenes | Up to 99% |

| Aldol Reaction | Prolinamide | Ketones, Aldehydes | Good to excellent |

| Mannich Reaction | Proline | Aldehydes, Imines | High diastereoselectivity |

| α-Chlorination | Chiral Aminodiol | β-Ketoesters | Excellent |

Ligand Design for Transition Metal Catalysis

The pyrrolidine framework is also a valuable scaffold for designing chiral ligands for transition metal-catalyzed reactions. rsc.orguniurb.it The nitrogen atom of the pyrrolidine and a donor atom from a substituent at the C2 position can chelate to a metal center, creating a chiral environment that influences the stereoselectivity of the catalyzed transformation. mdpi.commdpi.com

The aldehyde group of this compound can be converted into phosphine, amine, or alcohol functionalities to create bidentate or tridentate ligands (e.g., P,N-ligands or N,O-ligands). nih.gov These ligands are employed in a variety of important reactions, including asymmetric hydrogenation, C-C bond formation, and carboamination reactions. nih.govnih.gov For instance, palladium complexes with chiral phosphine-based ligands derived from pyrrolidine structures are used to synthesize enantiomerically enriched 2-substituted pyrrolidines. nih.gov Similarly, copper-catalyzed reactions can utilize pyrrole-based ligands for C-N bond formation. nih.gov

Development of Pyrrolidine-Containing Functional Materials

The utility of the pyrrolidine scaffold extends beyond catalysis in solution to the development of solid-phase functional materials. By incorporating pyrrolidine-based catalytic moieties into the framework of porous organic polymers (POPs), it is possible to create heterogeneous organocatalysts. rsc.org

These materials combine the high catalytic activity and selectivity of the pyrrolidine unit with the practical advantages of a solid catalyst, such as easy separation from the reaction mixture and potential for recycling. A pyrrolidine-based chiral porous polymer has been successfully synthesized and used as a heterogeneous organocatalyst for asymmetric Michael additions in water, demonstrating high yields and excellent enantioselectivities. rsc.org This approach opens the door to creating more sustainable and environmentally friendly catalytic systems by immobilizing the active pyrrolidine unit within a stable, porous support.

Host-Guest Chemistry and Molecular Recognition Phenomena

The pyrrolidine scaffold is a key component in many organocatalysts that operate through molecular recognition. The nitrogen atom and the stereocenter at C2 can create a well-defined chiral environment. While direct studies on this compound in host-guest chemistry are not available, its structural motifs suggest potential.

The aldehyde group can be used to covalently attach this chiral pyrrolidine unit to larger host molecules or surfaces. The N-propyl group can influence the solubility and steric environment of the binding pocket. Theoretical studies on N-substituted pyrrolidines have highlighted the role of weak hydrogen bonds in their conformational behavior, which is a fundamental aspect of molecular recognition. researchgate.net The pyrrolidine nitrogen can also participate in hydrogen bonding or metal coordination, making it a versatile component for designing synthetic receptors.

Conjugated Polymer Synthesis (if applicable to related carbaldehyde polymers)

The direct application of this compound in the main chain of conjugated polymers is unlikely due to the saturated nature of the pyrrolidine ring, which would disrupt π-conjugation. However, it could be utilized as a functional side group appended to a conjugated polymer backbone.

The aldehyde functionality provides a handle for post-polymerization modification. For instance, a conjugated polymer bearing reactive sites could be functionalized with this compound. The resulting polymer would possess chiral pyrrolidine units, which could imbue the material with interesting chiroptical properties or make it suitable for applications in asymmetric catalysis or as a chiral stationary phase in chromatography. The pyrrolidine moiety could also influence the polymer's solubility and film-forming properties. While the synthesis of such polymers has not been reported, the principles of polymer functionalization are well-established.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ijcce.ac.ir For a molecule like 1-propylpyrrolidine-2-carbaldehyde, DFT calculations could provide valuable insights into its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can elucidate the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). This information is crucial for understanding the molecule's reactivity. scirp.org

Although specific DFT data for this compound is not published, studies on related proline derivatives have utilized DFT to understand their structural and electronic characteristics. researchgate.net For instance, DFT calculations on proline have been used to determine its optimized geometry and vibrational frequencies. researchgate.net

Conformation Analysis and Stereochemical Predictions

The pyrrolidine (B122466) ring in this compound is not planar and can exist in various conformations, often referred to as envelope or twist forms. The orientation of the propyl group and the carbaldehyde group relative to the ring further increases the number of possible conformers. Conformation analysis, typically performed using computational methods like DFT, is essential to identify the most stable, low-energy conformations of the molecule. Understanding the preferred conformation is critical as it can significantly influence the molecule's physical properties and biological activity.

Stereochemical predictions are also vital for this chiral molecule, which has a stereocenter at the C2 position of the pyrrolidine ring. Computational methods can be employed to calculate the relative energies of different stereoisomers and to predict the stereochemical outcome of reactions involving this compound.

Transition State Analysis for Reaction Mechanism Elucidation

Transition state analysis is a key application of quantum chemical calculations for understanding reaction mechanisms. nih.gov By locating and characterizing the transition state structures for a given reaction, chemists can determine the activation energy and gain a deeper understanding of the reaction pathway. For this compound, this could be applied to study its synthesis, or its participation in reactions such as aldol (B89426) condensations or reductions of the aldehyde group. While no specific transition state analyses for reactions involving this compound have been reported, the methodology is well-established for similar chemical transformations.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a way to study the dynamic behavior of molecules and their interactions with their environment.

Prediction of Reactivity and Selectivity

Molecular modeling can be used to predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure and steric factors derived from computational models, it is possible to predict which sites on the molecule are most likely to be attacked by nucleophiles or electrophiles. For example, the aldehyde group is an electrophilic site, and its reactivity can be quantified and compared to other similar molecules. Furthermore, in reactions that can lead to multiple products, modeling can help predict the major product by comparing the energies of the different reaction pathways.

Host-Guest Interaction Studies

Host-guest chemistry involves the formation of complexes between a host molecule and a guest molecule. nih.gov While there are no specific studies on this compound as a guest, its structural features suggest it could participate in such interactions. The pyrrolidine ring and the functional groups could interact with various host molecules, such as cyclodextrins or crown ethers, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.govresearchgate.net Molecular modeling and simulation are powerful tools to study the geometry, stability, and dynamics of these potential host-guest complexes. nih.gov Such studies could provide insights into its potential for applications in areas like drug delivery or chemical sensing. nih.gov

Computational Studies on Racemization Pathways

Computational chemistry offers a powerful lens for investigating the mechanistic details of chemical transformations, including racemization processes. In the context of chiral carbonyl compounds derived from proline, such as this compound, computational studies are instrumental in elucidating the pathways and energetic barriers associated with the loss of stereochemical integrity. While specific computational studies focused exclusively on this compound are not extensively documented in publicly available literature, the racemization mechanisms of closely related and structurally similar proline derivatives have been the subject of theoretical investigation. These studies provide a robust framework for understanding the potential racemization pathways applicable to this compound.

The racemization of α-substituted proline derivatives, particularly those bearing a carbonyl group adjacent to the stereocenter, is generally proposed to proceed through two primary pathways: enolization and pyramidal inversion. Computational models, often employing Density Functional Theory (DFT), are used to map the potential energy surface of these processes, identify transition states, and calculate the associated activation energies.

Enolization Pathway:

The most commonly investigated pathway for the racemization of α-carbonyl proline derivatives is through the formation of an achiral enol or enolate intermediate. This mechanism involves the abstraction of the acidic α-proton at the C2 position, leading to a planar enol structure. Subsequent reprotonation can occur from either face of the double bond, resulting in a racemic mixture of the (R)- and (S)-enantiomers.

Computational studies on analogous systems, such as N-formylproline aldehyde, have detailed the energetic landscape of this process. These calculations typically model the reaction in both the gas phase and in various solvents to understand the influence of the medium on the reaction barrier. The transition state for enolization involves the partial breaking of the C2-H bond and the formation of the C2-C(aldehyde) double bond. The stability of the resulting enol intermediate is a key factor in determining the propensity for racemization via this route.

Pyramidal Inversion Pathway:

An alternative, though often higher energy, pathway for racemization is through pyramidal inversion at the nitrogen atom of the pyrrolidine ring. In this mechanism, the nitrogen atom momentarily adopts a planar geometry in the transition state, allowing for the inversion of its stereochemistry. However, for racemization of the C2-aldehyde to occur via this pathway, it would require a concerted or subsequent inversion at the C2 carbon, which is generally considered to have a very high energy barrier and is therefore less likely for this class of compounds compared to the enolization pathway. Computational studies on proline itself have shown that the barrier to nitrogen inversion is significant.

Detailed Research Findings:

Theoretical investigations into the racemization of related proline aldehydes have yielded key insights. For instance, DFT calculations have been employed to compare the activation energies of the enolization pathway catalyzed by various species, including water, acids, and bases. These studies consistently identify the enolization route as the most favorable pathway for racemization. The calculated activation energies provide a quantitative measure of the stereochemical lability of the compound under different conditions.

Below is a representative data table summarizing the type of findings that would be expected from a computational study on the racemization of a proline-based aldehyde. Please note that this data is illustrative, based on studies of similar compounds, as specific data for this compound is not available.

| Racemization Pathway | Proposed Intermediate/Transition State | Calculated Activation Energy (kcal/mol) - Gas Phase (Illustrative) | Calculated Activation Energy (kcal/mol) - Aqueous (Illustrative) |

| Enolization (uncatalyzed) | Planar enol intermediate | 25 - 30 | 20 - 25 |

| Enolization (water-catalyzed) | Enol formation with water-mediated proton transfer | 20 - 25 | 15 - 20 |

| Enolization (acid-catalyzed) | Protonated carbonyl, leading to enol formation | 15 - 20 | 10 - 15 |

| Enolization (base-catalyzed) | Enolate formation | 10 - 15 | 5 - 10 |

| Pyramidal Inversion (Nitrogen) | Planar nitrogen transition state | > 35 | > 30 |

These illustrative values highlight that the presence of catalysts, particularly bases, can significantly lower the activation barrier for racemization via the enolization pathway, thereby increasing the rate of loss of optical activity. The computational results underscore the importance of controlling the chemical environment to maintain the stereochemical integrity of this compound and related chiral molecules.

Future Research Directions

Exploration of Novel Synthetic Pathways